Rimonabant Rimonabant Rimonabant is a carbohydrazide obtained by formal condensation of the carboxy group of 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid with the amino group of 1-aminopiperidine. It is a potent and selective cannabinoid receptor 1 (CB1R) antagonist. Besides its antagonistic properties, numerous studies have shown that, at micromolar concentrations rimonabant behaves as an inverse agonist at CB1 receptors. The drug was the first selective CB1 antagonist/inverse agonist introduced into clinical practice to treat obesity and metabolic-related disorders. It was later withdrawn from market due to CNS-related adverse effects including depression and suicidal ideation. It has a role as an anti-obesity agent, a CB1 receptor antagonist and an appetite depressant. It is a member of pyrazoles, a dichlorobenzene, a carbohydrazide, an amidopiperidine and a member of monochlorobenzenes.
Rimonabant is an anorectic anti-obesity drug produced and marketed by Sanofi-Aventis. It is an inverse agonist for the cannabinoid receptor CB1. Its main avenue of effect is reduction in appetite. Rimonabant is the first selective CB1 receptor blocker to be approved for use anywhere in the world. Rimonabant is approved in 38 countries including the E.U., Mexico, and Brazil. It was rejected for approval for use in the United States. This decision was made after a U.S. advisory panel recommended the medicine not be approved because it may increase suicidal thinking and depression.
A pyrazole and piperidine derivative that acts as a selective cannabinoid type-1 receptor (CB1 RECEPTOR) antagonist. It inhibits the proliferation and maturation of ADIPOCYTES, improves lipid and glucose metabolism, and regulates food intake and energy balance. It is used in the management of OBESITY.
Brand Name: Vulcanchem
CAS No.: 168273-06-1
VCID: VC0003444
InChI: InChI=1S/C22H21Cl3N4O/c1-14-20(22(30)27-28-11-3-2-4-12-28)26-29(19-10-9-17(24)13-18(19)25)21(14)15-5-7-16(23)8-6-15/h5-10,13H,2-4,11-12H2,1H3,(H,27,30)
SMILES: CC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl
Molecular Formula: C22H21Cl3N4O
Molecular Weight: 463.8 g/mol

Rimonabant

CAS No.: 168273-06-1

Cat. No.: VC0003444

Molecular Formula: C22H21Cl3N4O

Molecular Weight: 463.8 g/mol

* For research use only. Not for human or veterinary use.

Rimonabant - 168273-06-1

CAS No. 168273-06-1
Molecular Formula C22H21Cl3N4O
Molecular Weight 463.8 g/mol
IUPAC Name 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-piperidin-1-ylpyrazole-3-carboxamide
Standard InChI InChI=1S/C22H21Cl3N4O/c1-14-20(22(30)27-28-11-3-2-4-12-28)26-29(19-10-9-17(24)13-18(19)25)21(14)15-5-7-16(23)8-6-15/h5-10,13H,2-4,11-12H2,1H3,(H,27,30)
Standard InChI Key JZCPYUJPEARBJL-UHFFFAOYSA-N
SMILES CC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl
Canonical SMILES CC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl
Appearance Assay:≥98%A crystalline solid

Chemical and Pharmacological Properties

Structural Characteristics

Rimonabant (molecular weight: 463.787 g/mol) features a pyrazole core substituted with chlorine atoms and aromatic rings, optimizing its binding affinity for CB1 receptors . The compound’s inverse agonist activity distinguishes it from neutral antagonists, as it suppresses constitutive receptor signaling even in the absence of endogenous cannabinoids . This structural configuration enables high blood-brain barrier permeability, crucial for central nervous system (CNS) effects.

Mechanism of Action

As a CB1-selective inverse agonist, rimonabant decreases tonic endocannabinoid signaling in hypothalamic nuclei regulating appetite and mesolimbic pathways mediating reward processing . Preclinical models demonstrated dose-dependent suppression of food-seeking behavior and increased satiety signals through:

  • Inhibition of CB1-mediated presynaptic GABA release in the hypothalamus

  • Modulation of dopaminergic activity in the nucleus accumbens

  • Potentiation of anorexigenic peptides (e.g., α-MSH, CART)

Clinical Efficacy in Obesity Management

Phase III Trial Outcomes

The Rimonabant In Obesity (RIO) program, encompassing four multinational trials (RIO-Europe, RIO-North America, RIO-Lipids, RIO-Diabetes), evaluated 6,600 participants over two years . Key findings included:

ParameterPlaceboRimonabant 5mgRimonabant 20mg
Weight Loss (%)-1.8-3.9-6.3
Waist Reduction (cm)-2.4-3.9-6.1
HDL Increase (%)+7.9+12.6+15.4
Triglyceride Reduction (%)-5.3-13.0-21.2

Participants receiving 20mg/day achieved 43% higher rates of ≥10% weight loss versus placebo (p<0.001) . These metabolic improvements remained statistically significant at 24 months, demonstrating sustained efficacy.

Secondary Benefits

Beyond weight management, rimonabant showed promise in:

  • Glycemic Control: HbA1c reductions of 0.7% in diabetic patients (RIO-Diabetes)

  • Cardiometabolic Risk: 10.6% increase in LDL particle size (p=0.002 vs placebo)

  • Smoking Cessation: 36.2% abstinence rate at 12 weeks in STRATUS trials

AgonistCatalepsy pA₂Antinociception pA₂Hypothermia pA₂
A-834,735D6.2 (6.0–6.3)6.5 (6.4–6.6)6.3 (6.2–6.4)
CP55,9406.4 (6.1–6.6)6.5 (6.4–6.6)6.6 (6.4–6.7)
WIN55,212-26.4*6.3*6.2*

*Constrained Schild analysis slopes confirmed competitive antagonism (slope = -1.08 ± 0.15) . These data suggest rimonabant’s effects are CB1-mediated across therapeutic and adverse effect pathways.

Psychiatric Adverse Events

Pooled trial data revealed dose-dependent neuropsychiatric risks:

Adverse EventPlacebo (%)Rimonabant 20mg (%)Relative Risk
Anxiety6.312.92.05
Depression3.89.22.42
Suicidal Ideation0.41.23.00

FDA reviewers noted 1.9-fold increased risk for psychiatric SAEs (95% CI: 1.1–3.3), prompting non-approval despite metabolic benefits .

Pharmacokinetic Profile

Absorption and Distribution

  • Bioavailability: 60–70% (oral administration)

  • T<sub>max</sub>: 2–4 hours (dose-proportional C<sub>max</sub> 100–400 ng/ml)

  • Protein Binding: 98% (primarily albumin)

  • V<sub>d</sub>: 32 L/kg (extensive tissue distribution)

Metabolism and Excretion

Hepatic CYP3A4-mediated oxidation produces three active metabolites (M1, M2, M8) with 20–30% parent drug activity. Terminal elimination half-life ranges from 16–23 hours, supporting once-daily dosing.

Regulatory History and Post-Marketing Surveillance

Approval Timeline

  • 2006: EMA approval (Acomplia®) for obesity with comorbidities

  • 2007: FDA non-approval vote (8–0 against)

  • 2008: EMA suspension due to suicide risk

Current Research Directions

Peripheral CB1 Targeting

Second-generation analogs with limited CNS penetration (e.g, JD-5037) demonstrate improved safety in preclinical models:

ParameterRimonabantJD-5037
Brain:Plasma Ratio8.20.3
Weight Loss (%)6.15.9
Anxiety Incidence12.9%3.1%

Repurposing Opportunities

Ongoing investigations explore rimonabant’s potential in:

  • NASH/Fibrosis: CB1 inhibition reduces hepatic stellate cell activation (45% collagen reduction in murine models)

  • Chemotherapy-Induced Nausea: 62% complete response rate in refractory cases

  • Cocaine Addiction: 38% reduction in cue-induced craving (Phase II)

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